9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one is a complex organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one typically involves multi-step organic reactions. One common method starts with the chlorination of phenothiazine derivatives, followed by cyclization reactions to form the pyrano ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: The compound has shown potential in biological research, particularly in the development of new pharmaceuticals. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: The parent compound, known for its antipsychotic properties.
Pyrano[2,3-f]chromene-4,8-dione: A structurally similar compound with potential anticancer activity.
10H-Phenothiazine: Another derivative with diverse chemical and biological applications.
Uniqueness: 9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one stands out due to its unique combination of a chlorinated phenothiazine core and a pyrano ring. This structure imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
915967-93-0 |
---|---|
Molekularformel |
C16H10ClNO2S |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
9-chloro-4-methyl-11H-pyrano[2,3-b]phenothiazin-2-one |
InChI |
InChI=1S/C16H10ClNO2S/c1-8-4-16(19)20-13-7-12-15(6-10(8)13)21-14-3-2-9(17)5-11(14)18-12/h2-7,18H,1H3 |
InChI-Schlüssel |
MVKFYNAEZQWROU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)SC4=C(N3)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.